6-Methylquinoline-2-carbonitrile
Overview
Description
6-Methylquinoline-2-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a nitrile group at the 2-position and a methyl group at the 6-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with an appropriate aldehyde in the presence of a catalyst such as molecular iodine or silica gel under solvent-free conditions . Another method utilizes the Friedländer annulation reaction, where an o-aminoaryl ketone reacts with an enolisable ketone in the presence of a catalyst like nano zinc oxide under mild conditions .
Industrial Production Methods
For industrial-scale production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Methylquinoline-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer research, it interferes with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-6-carbonitrile
- 6-Methoxyquinoline-2-carbonitrile
- 2-Chloro-6-methylquinoline-3-carbonitrile
Uniqueness
6-Methylquinoline-2-carbonitrile is unique due to the specific positioning of the methyl and nitrile groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and industrial processes .
Properties
IUPAC Name |
6-methylquinoline-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGSMGMACXUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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